molecular formula C19H19N3OS B2487362 1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide CAS No. 1286712-73-9

1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide

Cat. No.: B2487362
CAS No.: 1286712-73-9
M. Wt: 337.44
InChI Key: WOTWXZKPEHCOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidine carboxamide derivatives and has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

The derivative benzothiazole, an integral part of the molecule , has been extensively studied for its potential in medical and biological applications. A significant emphasis is placed on its antioxidative and anti-inflammatory properties. Benzothiazole derivatives, including similar compounds to 1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide, have demonstrated improved antioxidating activities in high-fat diet mice by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and reducing malondialdehyde (MDA) levels, which are biomarkers of oxidative stress (Erbin, 2013). Additionally, synthesized benzofused thiazole derivatives have shown significant antioxidant and anti-inflammatory activities in vitro, indicating the potential of these compounds in therapeutic applications (Raut et al., 2020).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives play a crucial role in medicinal chemistry due to their varied biological activities. They have been reported to possess a range of pharmacological properties such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The structural flexibility of benzothiazole allows for various biological activities based on specific substitutions on the compound, particularly on the C-2 and C-6 carbon atoms (Bhat & Belagali, 2020).

Potential in CNS Drug Development

Benzothiazole derivatives are also being explored for their potential in the development of central nervous system (CNS) acting drugs. The ability of these compounds to penetrate the CNS and act via neurotransmitters, voltage, and ligand-gated ion channels offers a promising avenue for the synthesis of more potent CNS drugs. Specific azole groups, including those found in benzothiazole structures, have been identified as potential candidates for this application (Saganuwan, 2020).

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-6-5-7-13(2)17(12)21-18(23)14-10-22(11-14)19-20-15-8-3-4-9-16(15)24-19/h3-9,14H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTWXZKPEHCOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.